Dihydrowithaferin A is a compound belonging to the class of withanolides, which are naturally occurring steroidal lactones primarily derived from the plant Withania somnifera, commonly known as ashwagandha. This compound has gained considerable attention due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Dihydrowithaferin A is recognized for its potential therapeutic applications in various medical fields.
Dihydrowithaferin A is extracted from the roots and leaves of Withania somnifera. The classification of this compound falls under the broader category of withanolides, which are characterized by their steroidal structure and lactone ring. Withanolides are further classified based on their structural variations, such as the presence of hydroxyl groups and double bonds.
Dihydrowithaferin A can be synthesized through several methods, with hydrogenation being one of the primary techniques. The synthesis typically involves the following steps:
The synthesis process requires careful control of reaction conditions, including temperature and pressure, to achieve optimal yields and purity levels .
The molecular formula for dihydrowithaferin A is , with a molecular weight of approximately 470.6 g/mol. The structure features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity of dihydrowithaferin A, revealing distinct absorption peaks corresponding to functional groups within the molecule .
Dihydrowithaferin A participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Dihydrowithaferin A exerts its biological effects through several mechanisms:
Dihydrowithaferin A has a wide range of applications in scientific research:
Dihydrowithaferin A (2,3-Dihydrowithaferin A) is a specialized withanolide primarily isolated from Withania somnifera (Solanaceae), a plant revered in Ayurveda as "ashwagandha" or "Indian ginseng" [3] [10]. Unlike conventionally soil-grown specimens, aeroponic cultivation—a soil-less system involving nutrient mist—significantly enhances the yield of this compound in the plant’s aerial tissues [1] [3]. This method promotes unique metabolic pathways, leading to the accumulation of Dihydrowithaferin A as the predominant constituent in methanolic extracts, constituting up to 0.3% of dry weight [1] [6].
W. somnifera has been employed for over 3,000 years in Ayurvedic and Unani medicine. Its roots, leaves, and fruits are formulated into treatments for arthritis, stress, cognitive decline, and immune dysfunction [6] [7] [10]. The plant’s adaptogenic properties, termed "Rasayana," align with Dihydrowithaferin A’s potential as a bioactive prodrug, reflecting ethnopharmacological wisdom in targeting age-related degeneration [7] [10].
Table 1: Traditional Applications of Withania somnifera Plant Parts
Plant Part | Traditional Formulation | Ethnopharmacological Use |
---|---|---|
Roots | Churna (powder), Asava (fermented tonic) | General debility, nervous exhaustion, arthritis |
Leaves | Topical poultice or decoction | Inflammation, fever, painful swellings |
Fruits | Direct application or paste | Skin ulcers, tubercular glands |
Seeds | Medicated oils | Ophthalmic treatments, spermatogenesis |
The journey from traditional use to modern pharmacognosy began with the isolation of withaferin A—the archetypal withanolide—from W. somnifera leaves in 1962 [6]. Dihydrowithaferin A emerged as a distinct entity in 2008 when researchers analyzing aeroponically grown W. somnifera identified it as a sulfate ester derivative [1] [3]. This discovery highlighted the role of cultivation techniques in diversifying phytochemical profiles.
Early pharmacological studies revealed that Dihydrowithaferin A’s bioactivities mirrored those of withaferin A (e.g., cytoskeletal disruption, heat-shock response induction) but with delayed onset and reduced potency in vitro [1] [3]. This suggested a prodrug mechanism, later confirmed when HPLC studies demonstrated its spontaneous hydrolysis to withaferin A in cell culture media [1] [3]. The compound’s inherent aqueous solubility addressed a major limitation of withaferin A—poor bioavailability—positioning it as a promising candidate for drug delivery optimization [1] [9].
Table 2: Key Milestones in Dihydrowithaferin A Research
Year | Development | Significance |
---|---|---|
1962 | Isolation of withaferin A | Structural foundation for withanolide class |
2008 | Discovery in aeroponic W. somnifera | Identification as a major sulfate conjugate |
2009 | Prodrug mechanism elucidation | Confirmed conversion to withaferin A in physiological conditions |
2011 | Cytotoxicity profiling | IC₅₀ values established across cancer cell lines |
Dihydrowithaferin A belongs to the C₂₈ steroidal lactones, characterized by an ergostane skeleton modified into a δ-lactone ring between C-22 and C-26 [2] [5] [9]. Its structure (C₂₈H₃₈O₈S) features critical modifications:
Functionally, Dihydrowithaferin A exhibits nuanced bioactivity:
Table 3: Cytotoxicity Comparison of Dihydrowithaferin A and Withaferin A
Cell Line | Dihydrowithaferin A IC₅₀ (μM) | Withaferin A IC₅₀ (μM) | Biological System |
---|---|---|---|
A549 (lung) | 17.2 | 0.62 | MTT assay, 72 hr |
MCF7 (breast) | 5.4 | 0.11 | MTT assay, 72 hr |
HeLa (cervical) | 19.3 | 0.48 | MTT assay, 72 hr |
Vero (normal) | >15.5 | >10 | MTT assay, 48 hr |
Molecular docking studies reveal that despite its reduced electrophilicity, Dihydrowithaferin A maintains affinity for chaperone proteins (e.g., mortalin) and antioxidant enzymes through hydrogen bonding via its sulfate group [9] [10]. This dual capacity—prodrug delivery and inherent target modulation—cements its uniqueness within the withanolide class.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2